

Literature review of isoprenylated flavonoids from mulberry

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Compound of Interest

Compound Name: Sanggenon W

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An In-depth Technical Guide on Isoprenylated Flavonoids from Mulberry (*Morus* spp.)

Introduction

The mulberry plant (*Morus* spp.), belonging to the Moraceae family, has been a cornerstone of traditional medicine in many cultures for centuries, utilized for its anti-inflammatory, diuretic, antitussive, and antipyretic properties.[1] Modern phytochemical investigations have revealed that mulberry, particularly its root bark ("Sang-Bai-Pi"), is a prolific source of unique phenolic compounds, most notably isoprenylated flavonoids.[2][3] These compounds are characterized by a flavonoid core structure substituted with one or more isoprenoid-derived groups, such as prenyl or geranyl moieties.[3]

The addition of these lipophilic isoprenoid chains often enhances the biological activity of the parent flavonoid molecule, improving its membrane permeability and interaction with cellular targets.[3] This has led to the discovery of a wide array of pharmacological effects, including cytotoxic, neuroprotective, antiviral, hypotensive, and anti-inflammatory activities.[4][5][6][7] This technical guide provides a comprehensive literature review of the isoprenylated flavonoids isolated from mulberry, detailing their isolation, structural characterization, and diverse biological activities, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Isolation and Structure Elucidation

The isolation of isoprenylated flavonoids from mulberry is a multi-step process that relies on various chromatographic techniques. The general workflow begins with the extraction of dried and powdered plant material, followed by systematic fractionation and purification to yield individual compounds.

Experimental Protocols

1. General Extraction and Isolation Protocol:

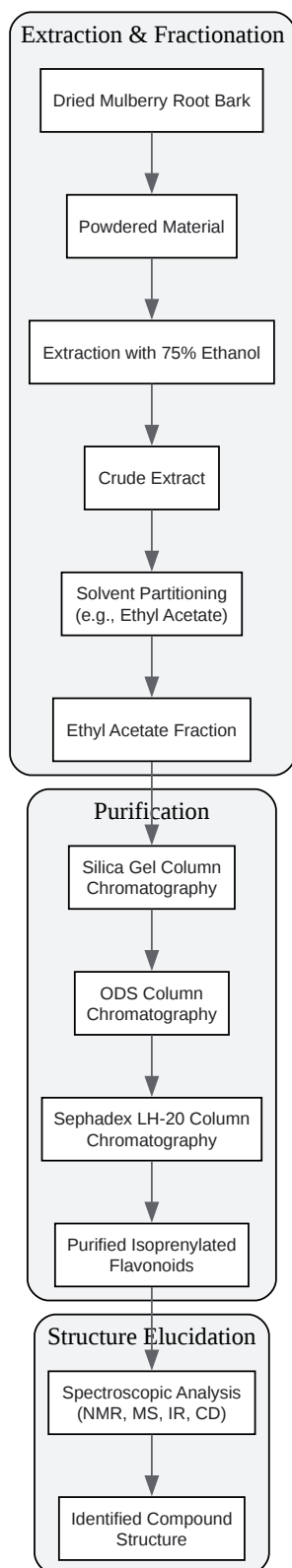
- **Plant Material:** Typically, the air-dried root bark of *Morus alba* L. or other species is used.[\[7\]](#)
[\[8\]](#)
- **Extraction:** The powdered material is extracted exhaustively with a solvent such as 75% ethanol or methanol at room temperature.[\[8\]](#) The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Purification:** The resulting fractions are subjected to repeated column chromatography for purification. Common stationary phases include silica gel, octadecylsilane (ODS), and Sephadex LH-20.[\[3\]](#)[\[7\]](#) Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for efficient purification, with one study reporting product purity reaching 93.8%.[\[9\]](#)

2. **Structure Elucidation:** The chemical structures of the isolated compounds are determined using a combination of modern spectroscopic methods:

- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[\[8\]](#)
- **Nuclear Magnetic Resonance (NMR):** 1D (^1H and ^{13}C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the detailed structure and connectivity of atoms.[\[3\]](#)
- **Other Spectroscopic Methods:** Infrared (IR) spectroscopy, Circular Dichroism (CD), and UV-Vis spectroscopy are used to identify functional groups and determine the absolute

configuration of stereocenters.^{[3][7]}

The following diagram illustrates a typical workflow for the isolation of these compounds.

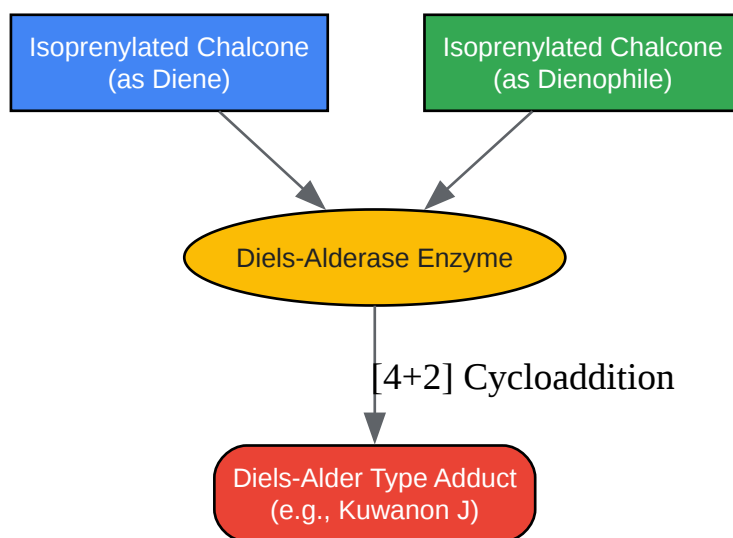


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General workflow for isolation and identification.

Biosynthesis of Diels-Alder Type Adducts

A fascinating characteristic of mulberry chemistry is the presence of complex flavonoids formed through Diels-Alder reactions. These adducts, such as chalcomoracin and kuwanon J, are believed to be the products of an enzymatic reaction.[1][10] Studies using *Morus alba* cell cultures have shown that one isoprenylated chalcone molecule acts as the diene (at its isoprenyl group), while another acts as the dienophile (at its α,β -double bond) to form the characteristic cyclohexene ring.[1] This enzymatic control ensures the formation of optically active products with specific stereochemistry.[10]



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Biosynthesis of Diels-Alder type adducts.

Biological Activities and Quantitative Data

Isoprenylated flavonoids from mulberry exhibit a broad spectrum of pharmacological activities. The quantitative data for some of the most potent compounds are summarized in the tables below.

Cytotoxic and Anti-Tumor Activity

Many flavonoids from mulberry have shown significant cytotoxicity against various human cancer cell lines.[4][8] Morusin, for instance, is highly potent against HeLa cervical cancer cells. [4] Albanol B, isolated from the root bark of Morus alba, demonstrated potent activity against human gastric cancer cells.[8] The proposed mechanism for some of these compounds, such as morusin, involves the induction of apoptosis and the suppression of NF-κB activity.[11]

Table 1: Cytotoxic Activities of Isoprenylated Flavonoids from Mulberry

Compound	Cancer Cell Line	Activity (IC ₅₀)	Reference
Albanol B	HGC27 (Gastric)	6.08 ± 0.34 μM	[8]
Compound 30 ¹	HGC27 (Gastric)	10.24 ± 0.89 μM	[8]
Compound 8 ¹	HGC27 (Gastric)	28.94 ± 0.72 μM	[8]
Compound 5 ¹	HGC27 (Gastric)	33.76 ± 2.64 μM	[8]
Morusin	HeLa (Cervical)	0.64 μM	[4][12]
Morushalunin	Not Specified	0.7 μg/mL	[12]
Carcomoracin	Not Specified	1.7 μg/mL	[12]
Guangsangon E	Not Specified	2.5 μg/mL	[12]

¹ Structures identified in the source publication.

Experimental Protocol: Cytotoxicity Assay (CCK-8)

- Cell Culture: Human cancer cells (e.g., HGC27) are seeded in 96-well plates and incubated.
- Treatment: Cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 hours).
- Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.
- Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then

calculated.[8]

Neuroprotective and Hepatoprotective Activities

Oxidative stress is a key factor in the pathogenesis of both neurodegenerative diseases and liver damage. Several isoprenylated flavonoids and Diels-Alder adducts from *Morus alba* have demonstrated significant protective effects against oxidative stress in neuronal and hepatic cell models. Compounds like mulberrofuran C and sanggenol Q showed potent activity, highlighting their potential as leads for developing treatments for these conditions.

Table 2: Hepatoprotective and Neuroprotective Activities of Compounds from *Morus alba*

Compound	Cell Line	Assay	Activity (EC ₅₀)	Reference
Hepatoprotective				
Mulberrofuran C	HepG2	t-BHP-induced oxidative stress	0.41 ± 0.48 μM	[7]
Sanggenol Q	HepG2	t-BHP-induced oxidative stress	6.94 ± 0.38 μM	[7]
Mulberrofuran G	HepG2	t-BHP-induced oxidative stress	15.31 ± 2.21 μM	[7]
Sanggenon N	HepG2	t-BHP-induced oxidative stress	23.45 ± 4.72 μM	[7]
Kuwanon T	HepG2	t-BHP-induced oxidative stress	30.32 ± 6.82 μM	[7]
Neuroprotective				
Moracin E	HT22	Glutamate-induced cell death	1.02 ± 0.13 μM	[7]
Sanggenol Q	HT22	Glutamate-induced cell death	5.54 ± 0.86 μM	[7]
Mulberrofuran C	HT22	Glutamate-induced cell death	16.50 ± 7.82 μM	[7]
Mulberrofuran G	HT22	Glutamate-induced cell death	19.71 ± 0.71 μM	[7]

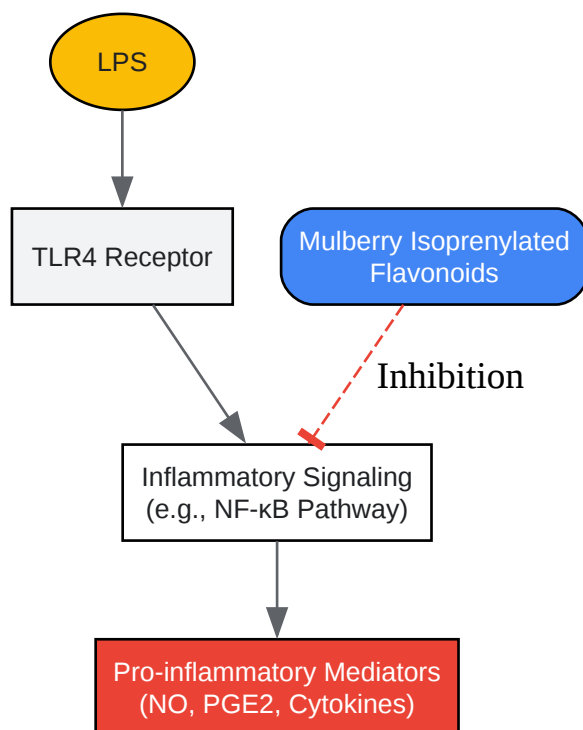
| Sanggenol A | HT22 | Glutamate-induced cell death | 34.03 ± 7.71 μM |[7] |

Experimental Protocol: Neuroprotective Assay

- Cell Culture: HT22 immortalized hippocampal cells are seeded in plates.
- Treatment: Cells are pre-treated with the test compounds for a few hours before being exposed to a neurotoxic agent like glutamate.
- Induction of Cell Death: Glutamate is added to induce oxidative stress and subsequent cell death.
- Viability Measurement: After incubation, cell viability is assessed using methods like the MTT assay. The EC₅₀ value, the concentration providing 50% of the maximal protective effect, is calculated.[7]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Flavonoids from mulberry leaves have been shown to possess significant anti-inflammatory properties.[13] In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells demonstrated that mulberry leaf flavonoid extracts could inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[14][15]



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Simplified anti-inflammatory mechanism.

Antiviral and Other Activities

Isoprenylated flavonoids from mulberry have also been investigated for other important biological activities, including antiviral and hypotensive effects.

Table 3: Antiviral and Other Activities of Isoprenylated Flavonoids from Mulberry

Compound	Activity Type	Target/Model	Measurement	Result	Reference
Leachianone G	Antiviral	Herpes Simplex Virus 1 (HSV-1)	IC ₅₀	1.6 µg/mL	[5][16]
Mulberroside C	Antiviral	Herpes Simplex Virus 1 (HSV-1)	IC ₅₀	75.4 µg/mL	[5][16]
Kuwanon H	Antiviral	Human Immunodeficiency Virus (HIV)	-	Reported as an HIV inhibitor	[5]
Kuwanon G	Hypotensive	Anesthetized rabbits	Blood Pressure	Dose-dependent decrease (0.1-3.0 mg/kg, IV)	[1][6]

| Kuwanon H | Hypotensive | Anesthetized rabbits | Blood Pressure | Dose-dependent decrease (0.1-3.0 mg/kg, IV) |[1][6] |

Conclusion

Mulberry is a rich and valuable source of structurally diverse isoprenylated flavonoids with a wide range of potent biological activities. The unique chemical structures, including complex Diels-Alder type adducts, make them compelling candidates for drug discovery and development. The significant cytotoxic, neuroprotective, hepatoprotective, anti-inflammatory, and antiviral properties demonstrated by compounds such as morusin, albanol B, mulberrofuran C, and leachianone G warrant further investigation. The detailed experimental protocols for isolation and bioactivity screening provided in this guide serve as a foundation for researchers aiming to explore the therapeutic potential of these remarkable natural products. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring the structure-activity relationships to optimize these compounds for potential clinical applications.

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